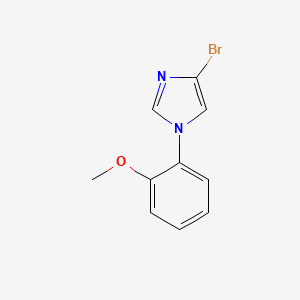

4-bromo-1-(2-methoxyphenyl)-1H-imidazole

Description

Properties

IUPAC Name |

4-bromo-1-(2-methoxyphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-14-9-5-3-2-4-8(9)13-6-10(11)12-7-13/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDMJXVWHCMEJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=C(N=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 1 2 Methoxyphenyl 1h Imidazole

Single-Crystal X-ray Diffraction (XRD) for Absolute Structural Determination

A comprehensive search for single-crystal X-ray diffraction data for 4-bromo-1-(2-methoxyphenyl)-1H-imidazole did not yield specific crystallographic information for this compound within publicly accessible databases and scientific literature. While crystallographic studies have been conducted on related imidazole (B134444) derivatives, such as isomers or compounds with different substitution patterns, the precise crystal structure, unit cell dimensions, and atomic coordinates for the title compound are not available.

The determination of the absolute structure of a crystalline solid, such as 4-bromo-1-(2-methoxyphenyl)-1H-imidazole, is unequivocally achieved through single-crystal X-ray diffraction. This powerful analytical technique provides definitive information on the spatial arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. Such data is crucial for a complete understanding of the compound's chemical and physical properties.

For context, the general procedure for such an analysis would involve growing a suitable single crystal of the compound, mounting it on a diffractometer, and irradiating it with a monochromatic X-ray beam. The diffraction pattern produced is then used to solve and refine the crystal structure. The resulting data would typically be presented in a table format, detailing key crystallographic parameters.

Although specific experimental data for 4-bromo-1-(2-methoxyphenyl)-1H-imidazole is not available, a hypothetical data table illustrating the type of information that would be obtained from a single-crystal XRD study is presented below for illustrative purposes.

Table 1: Hypothetical Crystallographic Data for 4-bromo-1-(2-methoxyphenyl)-1H-imidazole

| Parameter | Value (Hypothetical) |

| Empirical formula | C₁₀H₉BrN₂O |

| Formula weight | 253.10 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.123(4) Å |

| b = 10.456(5) Å | |

| c = 12.789(6) Å | |

| α = 90° | |

| β = 109.21(3)° | |

| γ = 90° | |

| Volume | 1025.1(8) ų |

| Z | 4 |

| Density (calculated) | 1.640 Mg/m³ |

| Absorption coefficient | 3.850 mm⁻¹ |

| F(000) | 504 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.125 |

| Goodness-of-fit on F² | 1.05 |

Note: The data presented in this table is purely illustrative and does not represent experimentally determined values for 4-bromo-1-(2-methoxyphenyl)-1H-imidazole.

Further research involving the synthesis and crystallogenesis of 4-bromo-1-(2-methoxyphenyl)-1H-imidazole would be required to obtain the experimental data necessary for a complete structural elucidation.

Computational and Theoretical Investigations of 4 Bromo 1 2 Methoxyphenyl 1h Imidazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful computational tools used to predict the structural, electronic, and reactive properties of molecules. tandfonline.com These methods solve the Schrödinger equation for a molecule, providing insights into its behavior at the atomic and electronic levels. For a molecule like 4-bromo-1-(2-methoxyphenyl)-1H-imidazole, DFT calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), to ensure a balance between accuracy and computational cost. tandfonline.combiointerfaceresearch.com

Geometric Optimization and Conformational AnalysisGeometric optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on its potential energy surface. For 4-bromo-1-(2-methoxyphenyl)-1H-imidazole, this process would involve calculating bond lengths, bond angles, and dihedral (torsional) angles.mdpi.com

A key aspect of the conformational analysis for this molecule would be determining the rotational barrier and the most stable orientation of the 2-methoxyphenyl ring relative to the imidazole (B134444) ring. The presence of the methoxy (B1213986) group at the ortho position introduces steric hindrance, which significantly influences the dihedral angle between the two rings. In similar bromo-substituted imidazole derivatives, the planarity between aromatic rings can be disrupted due to steric and electronic interactions. irjweb.com The final optimized geometry would represent the molecule's most probable conformation in the gaseous phase.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) AnalysisThe electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions and are known as the frontier molecular orbitals (FMOs).wikipedia.org

HOMO: Represents the ability of a molecule to donate an electron. Its energy (EHOMO) is related to the ionization potential. For a substituted imidazole, the HOMO is typically distributed over the electron-rich regions of the aromatic rings. researchgate.net

LUMO: Represents the ability of a molecule to accept an electron. Its energy (ELUMO) is related to the electron affinity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.com A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. irjweb.comwikipedia.org

For 4-bromo-1-(2-methoxyphenyl)-1H-imidazole, analysis would reveal how the bromine and methoxyphenyl substituents influence the energy levels and spatial distribution of these orbitals.

Molecular Electrostatic Potential (MEP) MappingA Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is used to predict reactive sites for electrophilic and nucleophilic attacks.nih.gov

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this molecule, such regions would be expected around the nitrogen atoms of the imidazole ring and the oxygen atom of the methoxy group. tandfonline.comnih.gov

Positive Potential Regions (Blue): These areas are electron-deficient and are favorable for nucleophilic attack. Positive regions are typically found around hydrogen atoms. nih.gov

Zero Potential Regions (Green): Indicate areas of neutral potential.

The MEP map provides a clear picture of the charge distribution and helps in understanding intermolecular interactions.

Theoretical Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness/Softness)Global reactivity descriptors are calculated using the energies of the HOMO and LUMO to quantify the overall chemical reactivity of a molecule.researchgate.netThese descriptors provide a quantitative basis for concepts derived from FMO theory.

The following table outlines the key descriptors and their formulas:

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. irjweb.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Potential (μ) | μ = -χ | The escaping tendency of electrons from a system. A stable molecule has a negative chemical potential. researchgate.net |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |

These calculated values would allow for a quantitative assessment of the reactivity of 4-bromo-1-(2-methoxyphenyl)-1H-imidazole, predicting its behavior in chemical reactions.

Theoretical Studies of Reaction Mechanisms Relevant to the Compound's Formation and Transformations

The synthesis and subsequent reactions of substituted imidazoles are complex processes. Theoretical studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the underlying mechanisms of these transformations. nih.gov Such investigations help rationalize experimental outcomes and guide the development of more efficient synthetic protocols. acs.orgnih.gov

The functionalization of the imidazole ring, such as the introduction of a bromine atom or the phenyl group, proceeds through specific energetic pathways involving key intermediates and transition states. DFT calculations are a cornerstone for mapping these potential energy surfaces. researchgate.net By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, chemists can predict the most favorable reaction pathway. mdpi.com

For the formation of related imidazole-fused heterocycles, computational studies have explored various mechanistic possibilities, such as 7-exo-dig cyclizations. nih.gov These studies calculate the energy barriers for each step, identifying the rate-determining transition state. For instance, in base-mediated cyclizations, the initial step is often the abstraction of a proton from the imidazole nitrogen, a process that can be modeled to have a very low energy barrier. nih.gov The subsequent intramolecular reactions are then evaluated to determine their plausibility. A high activation energy for a particular transition state would suggest that the pathway is kinetically unfavorable. nih.gov

Transition-state stabilization is a key concept in understanding reaction rates. In enzyme catalysis involving imidazole moieties, for example, the surrounding environment acts to lower the energy of the transition state. mdpi.com In synthetic chemistry, similar principles apply, where the solvent and catalyst can influence the stability of transition states. Theoretical models can quantify these stabilizing interactions, providing a rationale for observed reactivity and regioselectivity in the synthesis of complex imidazoles. researchgate.net

Catalysts and solvents play a crucial role in the synthesis of substituted imidazoles. Transition-metal-catalyzed processes, often employing palladium, are common for C-H functionalization and cross-coupling reactions to form C-C and C-N bonds on the imidazole core. acs.org Theoretical studies can model the catalytic cycle, including steps like oxidative addition, migratory insertion, and reductive elimination, to understand how the catalyst facilitates the reaction and influences the yield and selectivity.

The choice of solvent can significantly impact reaction outcomes by stabilizing or destabilizing reactants, intermediates, and transition states. For instance, polar aprotic solvents like N,N-dimethylformamide (DMF) are frequently used in imidazole synthesis. researchgate.netacs.org Computational models can incorporate solvent effects, often using a polarizable continuum model (PCM), to provide a more accurate energetic picture of the reaction in solution. mdpi.com These models help explain why certain solvents accelerate reactions or favor the formation of one product over another. For example, in the bromination of imidazole derivatives, solvent screening studies have shown that DMF can lead to higher yields compared to solvents like toluene (B28343) or diethyl ether. researchgate.net

| Factor | Effect on Imidazole Synthesis | Theoretical Investigation Method | References |

| Catalyst | Transition metals like Palladium (Pd) facilitate C-H functionalization and cross-coupling reactions, enabling the formation of complex substituted imidazoles. | Modeling of the catalytic cycle (oxidative addition, reductive elimination, etc.) using DFT. | acs.org |

| Solvent | Polar aprotic solvents like DMF often enhance reaction rates and yields by stabilizing charged intermediates and transition states. | Implicit solvent models (e.g., PCM) or explicit solvent molecules in DFT calculations. | nih.govresearchgate.netacs.org |

| Base | Bases like NaH or K₂CO₃ are used to deprotonate the imidazole N-H, initiating cyclization or substitution reactions. | Calculation of proton affinity and modeling of the deprotonation step. | nih.govacs.org |

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Organic molecules with extensive π-conjugated systems, donor-acceptor groups, and high molecular asymmetry can exhibit significant non-linear optical (NLO) properties. nih.govjhuapl.edu These properties are of great interest for applications in optoelectronics, optical data storage, and optical switching. nih.gov Imidazole derivatives, particularly those with donor-π-acceptor (D-π-A) structures, are promising candidates for NLO materials. guidechem.com

Theoretical calculations using DFT are a primary tool for predicting and understanding the NLO response of molecules. Key parameters such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) can be calculated. researchgate.netplu.mx The first hyperpolarizability (β) is a measure of the second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). researchgate.net

For a molecule like 4-bromo-1-(2-methoxyphenyl)-1H-imidazole, the methoxyphenyl group acts as an electron-donating group, while the bromo-imidazole core can act as a π-system and acceptor. This intramolecular charge transfer (ICT) is crucial for a large NLO response. plu.mx Computational analyses, such as Natural Bond Orbital (NBO) analysis, can reveal the extent of this charge transfer. plu.mx Furthermore, analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) is vital; a small HOMO-LUMO energy gap generally correlates with higher polarizability and a larger NLO response. researchgate.net

| NLO Property | Theoretical Value (Representative Imidazole/Triazole Derivatives) | Significance | References |

| Linear Polarizability ⟨α⟩ | 4.195 x 10⁻²³ esu | Measures the linear response of the electron cloud to an electric field. | researchgate.net |

| First Hyperpolarizability (β) | 0.793 to 6.317 x 10⁻³⁰ esu | Quantifies the second-order NLO response (e.g., for SHG). Values are often compared to standards like urea. | researchgate.netresearchgate.net |

| Second Hyperpolarizability ⟨γ⟩ | 4.314 x 10⁻³⁵ esu | Quantifies the third-order NLO response. | researchgate.net |

| HOMO-LUMO Gap (ΔE) | 4.618 eV | A smaller energy gap often leads to increased molecular polarizability and an enhanced NLO response. | researchgate.net |

The values presented are for related heterocyclic compounds and serve as a reference for the potential NLO properties of the title compound.

Molecular Modeling of Intermolecular Interactions

The way molecules of 4-bromo-1-(2-methoxyphenyl)-1H-imidazole interact with each other in the solid state is governed by a variety of non-covalent intermolecular forces. Molecular modeling is essential for understanding these interactions, which dictate the crystal packing, physical properties, and even biological activity of the compound. nih.gov

Hydrogen Bonding: While the N1 position of the imidazole ring is substituted, the sp² nitrogen at the N3 position can act as a hydrogen bond acceptor. mdpi.comresearchgate.net In the presence of suitable hydrogen bond donors, this interaction can play a significant role in the supramolecular assembly. Computational methods can predict the geometry and strength of these hydrogen bonds. nih.govresearchgate.net

π-π Stacking: The aromatic imidazole and methoxyphenyl rings are capable of engaging in π-π stacking interactions. nih.govnih.gov These interactions, where the π-electron clouds of adjacent rings overlap, are crucial for stabilizing the crystal structure. researchgate.net Theoretical calculations can determine the preferred stacking arrangement (e.g., parallel-displaced) and quantify the interaction energy, which can be comparable in strength to a strong hydrogen bond. nih.govresearchgate.netresearchgate.net

Coordination Sites: The lone pair of electrons on the N3 nitrogen of the imidazole ring makes it a potential coordination site for metal ions. nih.gov This property is fundamental to the role of imidazole moieties (like in histidine) in metalloenzymes and is also exploited in the design of metal-organic frameworks (MOFs). mdpi.comnih.gov Molecular modeling can be used to study the coordination geometry and binding affinity of the imidazole derivative with various metals.

| Interaction Type | Description | Typical Modeled Parameters | References |

| Hydrogen Bonding | The N3 atom of the imidazole ring acts as a hydrogen bond acceptor. | Bond distance (e.g., N···H), bond angle, interaction energy. | mdpi.comresearchgate.netresearchgate.net |

| π-π Stacking | Interaction between the aromatic rings (imidazole and methoxyphenyl). | Centroid-to-centroid distance, interplanar distance, slippage, interaction energy. | nih.govresearchgate.netmdpi.com |

| Coordination | The N3 atom can coordinate to metal centers. | Coordination number, bond lengths to metal, binding energy. | nih.gov |

Chemical Reactivity and Advanced Organic Transformations Involving 4 Bromo 1 2 Methoxyphenyl 1h Imidazole

Electrophilic Aromatic Substitution Reactivity at the Imidazole (B134444) Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). ontosight.aiguidechem.com The outcome of such reactions on 4-bromo-1-(2-methoxyphenyl)-1H-imidazole is directed by the existing substituents. The imidazole ring itself possesses two nitrogen atoms, with the N1 nitrogen being part of the aromatic system and bearing the 2-methoxyphenyl group, and the N3 nitrogen having a lone pair of electrons in an sp² orbital within the plane of the ring.

In an EAS reaction, the substituent effects must be considered:

N-Aryl Group: The 1-(2-methoxyphenyl) group is generally considered to be electron-withdrawing by induction, which deactivates the imidazole ring compared to an N-alkyl or N-H imidazole.

4-Bromo Group: The bromine atom is a deactivating substituent due to its electron-withdrawing inductive effect, but it is also an ortho-, para-director due to its electron-donating resonance effect. In the context of the imidazole ring, it will influence the electron density at adjacent positions.

The available positions for electrophilic attack on the imidazole ring are C2 and C5. The C4 position is blocked by bromine, and the N1 and N3 positions are occupied. The electron-withdrawing nature of the N1-aryl group tends to decrease the reactivity at the C2 and C5 positions. However, electrophilic substitution is still possible under appropriate conditions. The regioselectivity between the C2 and C5 positions is influenced by a combination of steric hindrance from the adjacent substituents and the electronic activation/deactivation at each site. Generally, the C5 position is more susceptible to electrophilic attack than the C2 position in N-substituted imidazoles.

Common electrophilic aromatic substitution reactions include nitration, sulfonation, and halogenation. lumenlearning.com For instance, bromination of an activated aromatic system can be achieved using reagents like N-bromosuccinimide (NBS). nih.govresearchgate.net The precise conditions required and the resulting regioselectivity for 4-bromo-1-(2-methoxyphenyl)-1H-imidazole would depend on the specific electrophile and catalyst system employed.

Transition Metal-Catalyzed Coupling Reactions of the Brominated Imidazole

The carbon-bromine bond at the C4 position of 4-bromo-1-(2-methoxyphenyl)-1H-imidazole is an ideal handle for transition metal-catalyzed cross-coupling reactions. eie.grnih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and represent the most significant and widely utilized reactivity pathway for this compound. eie.gr Palladium- and nickel-based catalysts are most commonly employed for these transformations. nih.govwikipedia.org

The C(sp²)-Br bond readily participates in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronic ester) and is one of the most versatile methods for forming biaryl structures. libretexts.orgnih.gov The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgnih.gov The robustness of this reaction allows for a wide range of functional groups to be tolerated on the coupling partners. nih.gov

Catalysts: Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and complexes formed in situ from palladium(II) sources and phosphine (B1218219) ligands. nih.govresearchgate.net

Bases: A base such as sodium carbonate (Na₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃) is essential for the transmetalation step. researchgate.net

Solvents: The reaction is often carried out in solvent mixtures like toluene (B28343)/water or dioxane/water. researchgate.net

| Aryl Bromide Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 4-Bromo-1-aryl-imidazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Good to Excellent |

| 4-Bromo-heterocycle | (4-Methoxyphenyl)boronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane | Good |

| Ortho-bromoaniline derivative | Alkylboronic ester | CataXCium A Pd G3 | K₃PO₄ | Toluene/Water | Excellent |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgwikipedia.org It is co-catalyzed by palladium and copper(I) salts and requires a base, typically an amine like triethylamine (B128534) (Et₃N). wikipedia.orgbeilstein-journals.orgnih.gov This method is highly efficient for the synthesis of aryl-alkyne structures. Copper-free versions of the Sonogashira coupling have also been developed. pitt.eduscispace.com

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent. wikipedia.orgnih.gov This reaction is known for its high functional group tolerance and the ability to couple various types of carbon centers (sp³, sp², sp). wikipedia.orgorganic-chemistry.org Palladium or nickel catalysts are typically used. wikipedia.org The organozinc reagents are often prepared in situ from the corresponding organolithium or Grignard reagents.

The C4-Br bond can also be used to form bonds between carbon and heteroatoms such as nitrogen, oxygen, or sulfur. These reactions are crucial for synthesizing molecules with important biological and material properties. nih.govmdpi.comresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling aryl halides with primary or secondary amines. The reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., sodium tert-butoxide). This allows for the introduction of a wide variety of amino groups at the C4 position of the imidazole ring.

Ullmann Condensation: This is a classical copper-catalyzed reaction for forming C-O, C-N, and C-S bonds. mdpi.com For example, reacting 4-bromo-1-(2-methoxyphenyl)-1H-imidazole with a phenol (B47542) in the presence of a copper catalyst and a base would yield a diaryl ether. While historically requiring harsh conditions, modern ligand-assisted protocols have made the Ullmann coupling milder and more versatile.

Regioselective Functionalization of the Imidazole Ring System

Regioselective functionalization allows for the controlled modification of a specific position on the molecule. For 4-bromo-1-(2-methoxyphenyl)-1H-imidazole, different strategies can be employed to target different sites.

C4 Position: As detailed above, the C4 position is selectively functionalized via transition metal-catalyzed cross-coupling reactions, leveraging the reactivity of the C-Br bond. mdpi.com This is the most common and predictable site for modification.

C5 and C2 Positions: These positions are potential sites for electrophilic aromatic substitution. ontosight.ai The selectivity between C5 and C2 would be dictated by the reaction conditions and the combined electronic and steric effects of the N1-aryl and C4-bromo substituents.

Directed Ortho-Metalation (DoM): It is conceivable that under specific conditions, the methoxy (B1213986) group on the N-phenyl ring could direct lithiation to the ortho position of that ring. However, functionalization of the imidazole ring itself could potentially be achieved through halogen-metal exchange. For example, treatment with a strong base like n-butyllithium at low temperatures could potentially lead to lithium-halogen exchange at the C4 position, generating a 4-lithio-imidazole species. This intermediate could then be trapped with various electrophiles. However, careful control of conditions would be necessary to ensure selectivity. nih.govuni-muenchen.de

Influence of the 2-Methoxyphenyl Substituent on Reaction Regio- and Stereoselectivity

The 1-(2-methoxyphenyl) substituent plays a critical role in modulating the reactivity and selectivity of the molecule through both electronic and steric effects.

Steric and Stereochemical Effects: The ortho-methoxy group introduces significant steric bulk near the N1 position. This steric hindrance can influence the regioselectivity of reactions on the imidazole ring, potentially favoring attack at the less hindered C5 position over the C2 position.

A more profound effect is observed in the products of C-C coupling reactions. For instance, in a Suzuki-Miyaura coupling that forms a biaryl product, the steric hindrance from the ortho-methoxy group can restrict rotation around the newly formed C-C bond as well as the N1-C(aryl) bond. This restricted rotation can lead to the formation of stable atropisomers—stereoisomers that are non-superimposable due to hindered rotation. beilstein-journals.org The presence and ratio of these atropisomers would be highly dependent on the steric bulk of the coupling partners and the reaction conditions. beilstein-journals.org This substituent can also influence how the molecule binds to biological targets or organizes in the solid state. nih.gov

Coordination Chemistry of Imidazole Derivatives As Ligands with Relevance to the Compound S Structural Motifs

Imidazole (B134444) as a σ-Donor Ligand in Transition Metal Complexes

The imidazole ring is a cornerstone in coordination chemistry, primarily due to the potent σ-donor character of its sp²-hybridized imine nitrogen atom (N3). This nitrogen atom possesses a lone pair of electrons in an orbital within the plane of the aromatic ring, making it readily available for coordination to a metal center. Imidazole is classified as a pure sigma-donor ligand, meaning its interaction with metal ions is dominated by the donation of this electron pair to form a coordinate covalent bond. wikipedia.org

The basicity of the coordinating nitrogen, a key determinant of its donor strength, is intermediate between that of pyridine (B92270) and ammonia (B1221849). wikipedia.org This moderate basicity allows imidazole derivatives to form stable complexes with a wide array of transition metals, including but not limited to Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). wikipedia.org The resulting metal-ligand bond is typically robust, and the compact, planar structure of the imidazole ring allows for multiple ligands to arrange around a metal center with minimal steric hindrance, readily forming, for example, hexacoordinate octahedral complexes like [Fe(imidazole)₆]²⁺. wikipedia.org

In the case of 4-bromo-1-(2-methoxyphenyl)-1H-imidazole, the fundamental σ-donor capability is retained. However, the substituents are expected to modulate this property:

4-bromo group: The electron-withdrawing nature of the bromine atom via the inductive effect is expected to decrease the electron density on the imidazole ring. This, in turn, reduces the Lewis basicity of the coordinating N3 nitrogen, potentially leading to a weaker metal-ligand bond compared to unsubstituted imidazole.

1-(2-methoxyphenyl) group: The N1-substituent prevents the imidazole from acting as a bridging imidazolate anion after deprotonation, locking its role as a neutral, terminal ligand. wikipedia.org The bulky aryl group can also introduce steric constraints that influence the coordination geometry and the number of ligands that can bind to a single metal center.

| Compound | pKa of Conjugate Acid | Reference |

|---|---|---|

| Ammonia (NH₄⁺) | 9.24 | wikipedia.org |

| Imidazole (Imidazolium ion) | ~6.95 | wikipedia.org |

| Pyridine (Pyridinium ion) | 5.23 | wikipedia.org |

Design Principles for Imidazole-Based Ligands with Varied Substitution Patterns

The versatility of the imidazole scaffold lies in the ability to modify its structure at the N1, C2, C4, and C5 positions to fine-tune the electronic and steric properties of the resulting ligand. researchgate.netrsc.org This rational design approach is fundamental to creating ligands for specific applications, such as catalysis, materials science (e.g., metal-organic frameworks), and biomimetic chemistry. researchgate.net

The design of 4-bromo-1-(2-methoxyphenyl)-1H-imidazole exemplifies several key principles:

N1 Substitution: Attaching a substituent at the N1 position, such as the 2-methoxyphenyl group, is a common strategy to control the ligand's steric profile and introduce additional functionalities. researchgate.net The aryl group can influence the orientation of the ligand in the coordination sphere and can participate in non-covalent interactions like π-π stacking, which helps stabilize the resulting complex or supramolecular structure. mdpi.com

C4/C5 Substitution: Introducing substituents at the carbon atoms of the imidazole ring directly modifies the electronic environment. Halogenation, such as the introduction of a bromo group at the C4 position, is a tool to alter the ligand's σ-donor strength. researchgate.net This modification allows for the systematic tuning of the redox properties of the final metal complex. researchgate.net

The combination of an N-aryl group and a C-halogen substituent creates a multifunctional ligand. The steric bulk of the methoxyphenyl group can direct the coordination towards complexes with lower coordination numbers or create specific pockets around the metal center, while the bromo group electronically fine-tunes the metal-ligand interaction.

Theoretical Considerations of Metal-Ligand Bonding and Coordination Modes

Modern computational chemistry provides powerful tools to understand the intricacies of metal-ligand bonding in imidazole complexes. Density Functional Theory (DFT) calculations and advanced molecular mechanics models, such as the 12-6-4 Lennard-Jones (LJ)-type nonbonded model, are used to predict and analyze geometric and energetic features of these systems. acs.org

The 12-6-4 LJ model has proven particularly successful because it accounts for the induced dipole effect, which is a critical component of the interaction between a polarizable ligand like imidazole and a charged metal ion. acs.org Theoretical studies allow researchers to calculate key parameters such as metal-ligand bond distances and binding free energies, often showing strong agreement with experimental data where available. acs.org

For a ligand like 4-bromo-1-(2-methoxyphenyl)-1H-imidazole, theoretical modeling would be invaluable for:

Quantifying Electronic Effects: DFT calculations can precisely quantify the extent to which the bromo and methoxyphenyl groups alter the charge distribution on the imidazole ring and the donor strength of the N3 nitrogen.

Predicting Coordination Geometry: Simulations can help predict the preferred coordination number and geometry (e.g., tetrahedral vs. square planar for a four-coordinate complex) by calculating the relative energies of different arrangements.

| Metal Ion | Coordination Number | Typical M-N Distance (Å) | Reference |

|---|---|---|---|

| Co(II) | 6 | ~2.17 | acs.org |

| Ni(II) | 6 | ~2.12 | acs.org |

| Cu(II) | 4 | ~2.01 | acs.org |

| Zn(II) | 4 | ~2.04 | acs.org |

| Note: Distances are approximate and vary with the specific complex and computational method. |

Supramolecular Self-Assembly of Imidazole-Containing Architectures

Beyond the formation of discrete metal complexes, imidazole derivatives are exceptional building blocks for constructing complex supramolecular architectures and coordination polymers, such as metal-organic frameworks (MOFs). researchgate.netrsc.org This self-assembly is driven by a combination of coordinative bonds and non-covalent interactions.

While the N1-substitution in 4-bromo-1-(2-methoxyphenyl)-1H-imidazole prevents it from forming N1-H···N3 hydrogen bonds or acting as an imidazolate bridge, it can participate in supramolecular assembly through other interactions:

π-π Stacking: The phenyl and imidazole rings are aromatic and can engage in π-π stacking interactions, which can guide the assembly of molecules into ordered one-, two-, or three-dimensional networks. mdpi.com

Halogen Bonding: The bromine atom at the C4 position can act as a halogen bond donor, interacting with Lewis basic sites (e.g., anions, solvent molecules, or other ligands) to direct crystal packing. mdpi.com

When coordinated to a metal center, the resulting complex of 4-bromo-1-(2-methoxyphenyl)-1H-imidazole can serve as a node in a larger supramolecular structure. The specific geometry of the complex, dictated by the metal ion and the ligand's steric profile, combined with the various non-covalent interaction sites on the ligand, would direct the self-assembly into predictable and potentially functional crystalline materials. researchgate.net

Analysis of 4-bromo-1-(2-methoxyphenyl)-1H-imidazole in Advanced Materials Science

A detailed investigation into the potential applications of the chemical compound 4-bromo-1-(2-methoxyphenyl)-1H-imidazole reveals a notable absence of specific research in the key areas of advanced materials science, including charge transport, non-linear optics, and asymmetric catalysis. While the broader class of imidazole-based materials has shown considerable promise in these fields, literature specifically detailing the synthesis, characterization, and application of 4-bromo-1-(2-methoxyphenyl)-1H-imidazole remains scarce.

This article explores the theoretical potential of 4-bromo-1-(2-methoxyphenyl)-1H-imidazole within the framework of existing knowledge on similar imidazole derivatives, while highlighting the critical need for empirical studies to validate these postulations.

Potential Applications in Advanced Materials Science

The unique structural features of 4-bromo-1-(2-methoxyphenyl)-1H-imidazole, which include a bromine-substituted imidazole (B134444) ring and a methoxy-substituted phenyl group, suggest that it could be a candidate for various applications in materials science. The imidazole core is known for its electronic properties and its ability to participate in hydrogen bonding and coordination chemistry. The bromo and methoxy (B1213986) substituents can further modulate these properties, potentially leading to novel materials with tailored functionalities.

Imidazole derivatives are actively being investigated for their potential in electronic devices as charge transport materials. The inherent aromaticity and tunable electronic nature of the imidazole ring make it a suitable scaffold for designing molecules that can efficiently transport electrons or holes. The performance of such materials is heavily dependent on their molecular structure, which influences their packing in the solid state and their frontier molecular orbital (HOMO and LUMO) energy levels.

For 4-bromo-1-(2-methoxyphenyl)-1H-imidazole, the electron-withdrawing nature of the bromine atom and the electron-donating methoxy group could create a push-pull electronic structure, which is often desirable for charge transport materials. However, without experimental data on its charge carrier mobility, ionization potential, and electron affinity, its efficacy as a charge transport material remains purely speculative.

Table 1: Comparison of Key Parameters for Hypothetical Charge Transport Materials

| Compound | Highest Occupied Molecular Orbital (HOMO) | Lowest Unoccupied Molecular Orbital (LUMO) | Charge Carrier Mobility (cm²/Vs) |

|---|---|---|---|

| 4-bromo-1-(2-methoxyphenyl)-1H-imidazole | Data not available | Data not available | Data not available |

| Reference Imidazole Derivative A | -5.4 eV | -2.1 eV | 10⁻³ (hole) |

Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics, such as frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability, which is enhanced in molecules with a large dipole moment and significant charge transfer upon excitation. Imidazole-based "push-pull" systems, where an electron-donating group is connected to an electron-withdrawing group through a π-conjugated system, have been shown to exhibit significant NLO properties.

Table 2: Second-Order NLO Properties of Imidazole Derivatives

| Compound | First Hyperpolarizability (β) (10⁻³⁰ esu) |

|---|---|

| 4-bromo-1-(2-methoxyphenyl)-1H-imidazole | Data not available |

| Donor-Acceptor Imidazole 1 | 25 |

The nitrogen atoms in the imidazole ring can act as Lewis bases or be incorporated into chiral ligands for transition metal-catalyzed asymmetric reactions. Furthermore, the imidazole scaffold can be functionalized to create chiral organocatalysts. The success of these catalysts and ligands hinges on their ability to create a specific and well-defined chiral environment around the reacting substrates.

While numerous chiral imidazole-containing ligands and organocatalysts have been successfully developed and applied in a wide range of asymmetric transformations, there is no published research on the use of 4-bromo-1-(2-methoxyphenyl)-1H-imidazole in this context. The development of a chiral variant of this molecule would be the first step towards exploring its potential in asymmetric catalysis. The electronic and steric influence of the bromo and methoxyphenyl substituents could offer unique reactivity and selectivity profiles.

Future Research Directions and Unexplored Avenues for 4 Bromo 1 2 Methoxyphenyl 1h Imidazole Research

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The future synthesis of 4-bromo-1-(2-methoxyphenyl)-1H-imidazole and its analogs should prioritize sustainability, efficiency, and atom economy. Current synthetic strategies for similar N-aryl imidazoles often rely on multi-step sequences that may involve harsh conditions or pre-functionalized starting materials. Future research could pivot towards more advanced and greener methodologies.

Key areas for development include:

Direct C-H Activation/Arylation: A significant advancement would be the development of catalytic systems, potentially using palladium or nickel, that enable the direct C-H arylation of 4-bromo-1H-imidazole with 2-methoxyphenyl derivatives. rsc.orgjst.go.jpnih.gov This approach would eliminate the need for pre-functionalized arylating agents, thereby shortening the synthetic sequence and reducing waste.

Photocatalysis: Visible-light-mediated synthesis offers a mild and sustainable alternative to traditional thermal methods. acs.orgresearchgate.net Research into photocatalytic pathways, perhaps using organic dyes, could enable the construction of the N-aryl bond under ambient conditions, minimizing energy consumption and improving the environmental profile of the synthesis. acs.org

Flow Chemistry: Transitioning from batch to continuous flow synthesis could offer enhanced control over reaction parameters, improve safety, and facilitate scalability. A continuous flow process for the N-arylation and bromination steps could lead to higher yields and purity while reducing reaction times.

Green Solvents and Catalysts: Exploration of biodegradable solvents, such as deep eutectic solvents, or catalysis in aqueous media would align with the principles of green chemistry. jksus.orgrsc.org Furthermore, investigating the use of earth-abundant metal catalysts (e.g., copper or iron) instead of precious metals like palladium could significantly reduce costs and environmental impact. organic-chemistry.org

| Proposed Method | Potential Advantages | Relevant Catalyst Type |

| Direct C-H Arylation | Fewer steps, higher atom economy | Palladium, Nickel rsc.orgnih.gov |

| Photocatalysis | Mild conditions, sustainable energy source | Organic Dyes, Metal Complexes acs.org |

| Flow Chemistry | Improved control, scalability, safety | Homogeneous or Heterogeneous Catalysts |

| Green Chemistry Approaches | Reduced environmental impact, lower cost | Earth-abundant metals (Cu, Fe), Aqueous media jksus.orgorganic-chemistry.org |

In-Depth Mechanistic Studies of Complex Chemical Transformations

The bromine atom at the C4 position of the imidazole (B134444) ring is a prime site for post-synthetic modification, particularly through transition metal-catalyzed cross-coupling reactions. While these reactions are well-established, their application to the 4-bromo-1-(2-methoxyphenyl)-1H-imidazole substrate warrants detailed mechanistic investigation to optimize reaction conditions and predict outcomes.

Future mechanistic studies should focus on:

Catalytic Cycles: A thorough examination of the catalytic cycles for reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations using this specific substrate is needed. chemistryjournals.netnih.govmdpi.com This involves identifying the resting states of the catalyst and determining the rate-limiting steps, such as oxidative addition or reductive elimination. mit.edu The steric and electronic influence of the ortho-methoxyphenyl group on these fundamental steps is a critical area for study.

Ligand Effects: Systematic screening of various phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands could reveal which are best suited to promote efficient cross-coupling. researchgate.net Mechanistic studies could elucidate how ligand properties (e.g., bite angle, steric bulk, electronic character) influence catalyst stability and activity.

Computational and Experimental Synergy: Combining experimental kinetic analysis with computational methods like Density Functional Theory (DFT) can provide a comprehensive understanding of reaction pathways and transition states. chemistryjournals.netnih.gov Such studies can explain observed regioselectivity, predict potential side reactions, and guide the development of more efficient catalytic systems.

Advanced Computational Modeling for Precise Property Prediction and Rational Design

Computational chemistry offers a powerful, resource-efficient tool for predicting the properties of 4-bromo-1-(2-methoxyphenyl)-1H-imidazole and guiding the design of new derivatives with tailored functions. Future research should leverage these in silico methods to accelerate the discovery process.

Prospective computational avenues include:

DFT for Property Prediction: Employing DFT and other quantum mechanical methods can provide accurate predictions of the molecule's electronic structure, frontier molecular orbitals (HOMO/LUMO), electrostatic potential, and spectroscopic characteristics (NMR, IR, UV-Vis). researchgate.netnih.govacs.org This foundational data is crucial for understanding its reactivity and physical properties. bohrium.comresearchgate.net

Rational Drug Design: For medicinal chemistry applications, molecular docking and molecular dynamics simulations can be used to predict how the compound and its derivatives interact with specific biological targets, such as enzymes or receptors. mdpi.comairo.co.innih.gov This allows for the rational design of new molecules with potentially enhanced biological activity.

Pharmacokinetic (ADMET) Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the parent compound and its virtual derivatives. mdpi.comnih.gov This early-stage screening can help prioritize the synthesis of compounds with more favorable drug-like properties, reducing the likelihood of late-stage failures in the drug development pipeline.

| Computational Method | Research Goal | Predicted Properties |

| Density Functional Theory (DFT) | Understanding fundamental properties | Electronic structure, reactivity, spectra researchgate.netnih.gov |

| Molecular Docking | Target-based drug design | Binding affinity, interaction modes mdpi.comnih.gov |

| Molecular Dynamics (MD) | Assessing complex stability | Conformational changes, binding free energy |

| ADMET Prediction | Evaluating drug-likeness | Solubility, permeability, toxicity mdpi.comnih.gov |

Exploration of New Chemical Transformations for the Synthesis of Diverse Derivatives

The true value of 4-bromo-1-(2-methoxyphenyl)-1H-imidazole as a chemical scaffold lies in its potential for derivatization. The C-Br bond serves as a versatile anchor point for introducing a wide array of functional groups and building molecular complexity. A systematic exploration of its reactivity is a critical future direction.

Future synthetic explorations should include:

Palladium-Catalyzed Cross-Coupling Reactions: This is the most prominent avenue for derivatization. Research should be directed at applying a broad range of cross-coupling reactions to this substrate.

Suzuki-Miyaura Coupling: To form C-C bonds with various aryl and heteroaryl boronic acids. researchgate.net

Buchwald-Hartwig Amination: To form C-N bonds with a diverse set of amines, amides, and N-heterocycles. mdpi.comnih.gov

Sonogashira Coupling: To introduce alkyne functionalities by coupling with terminal alkynes.

Heck Coupling: To form C-C bonds with alkenes.

C-H Functionalization: Beyond the C-Br bond, direct C-H functionalization at other positions on the imidazole ring (C2 or C5) or on the methoxyphenyl ring could provide access to novel isomers and poly-substituted derivatives. rsc.orgjst.go.jp

Transformations of the Methoxyphenyl Group: The methoxy (B1213986) group itself can be a site for chemical modification. For example, demethylation to the corresponding phenol (B47542) would open up another avenue for derivatization through etherification or esterification, creating a new library of compounds.

By systematically pursuing these research directions, the scientific community can fully elucidate the chemical properties and synthetic utility of 4-bromo-1-(2-methoxyphenyl)-1H-imidazole, paving the way for its application in materials science, agrochemicals, and pharmaceutical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.